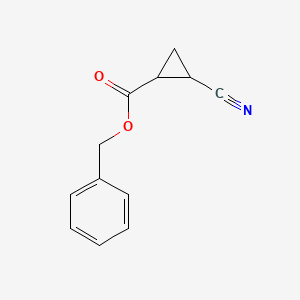
Benzyl 2-cyanocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-cyanocyclopropane-1-carboxylate is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a derivative of cyclopropane, featuring a benzyl ester group and a cyano group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-cyanocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be functionalized to introduce the cyano and ester groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Selective hydrolysis of the cyano group to form amides.
Substitution: Nucleophilic substitution reactions at the cyano group or ester group.
Cycloaddition: Reactions with nucleophiles to form bicyclic compounds.
Common Reagents and Conditions
Hydrolysis: Hydroxylamine and sodium acetate are commonly used for selective hydrolysis.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.
Cycloaddition: Pyridine or benzo-pyridine can be used for cycloaddition reactions.
Major Products Formed
Amides: Formed through hydrolysis of the cyano group.
Bicyclic Compounds: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
Benzyl 2-cyanocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-cyanocyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyanocyclopropane-1-carboxylates: Similar in structure but lack the benzyl ester group.
2-Acylindolizines: Formed through cycloaddition reactions with 1-cyanocyclopropane derivatives.
Uniqueness
Benzyl 2-cyanocyclopropane-1-carboxylate is unique due to the presence of both a benzyl ester and a cyano group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
benzyl 2-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2 |
Clave InChI |
ZUNQADJXIOXQCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)OCC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


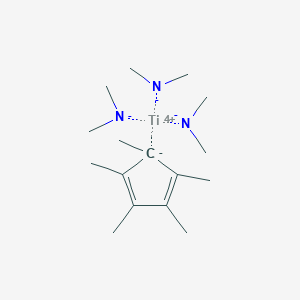
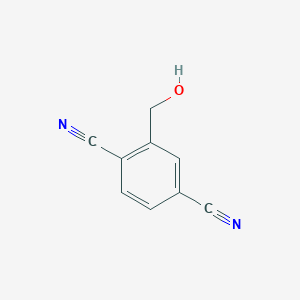
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
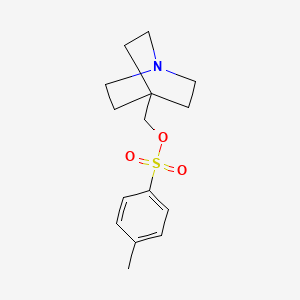
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
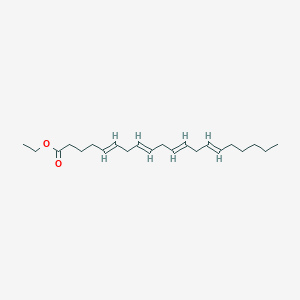
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
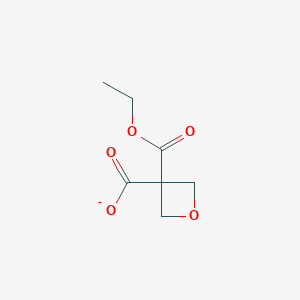
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
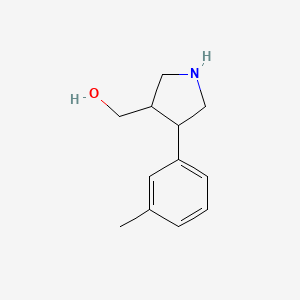
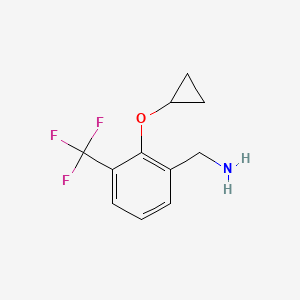
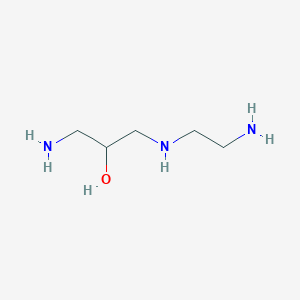
![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)
